Gemcadiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemcadiol can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the use of reagents such as alkyl halides and strong bases to introduce the tetramethyl groups at the 2 and 9 positions of the decanediol backbone .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Gemcadiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Gemcadiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and potential therapeutic applications in hyperlipoproteinemia.
Medicine: Studied as a potential drug for lowering cholesterol and triglycerides in patients with hyperlipoproteinemia.
Industry: Used in the development of lipid-lowering agents and other pharmaceutical applications
Mechanism of Action
Gemcadiol exerts its effects by targeting lipid metabolism pathways. It activates enzymes involved in the breakdown of triglycerides and cholesterol, leading to reduced levels of these lipids in the bloodstream. The molecular targets include lipoprotein lipase and other enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Gemcadiol is unique in its structure and mechanism of action compared to other antilipemic agents. Similar compounds include:
Gemfibrozil: Activates peroxisome proliferator-activated receptor-alpha (PPARα) to alter lipid metabolism.
Fenofibrate: Also activates PPARα and has similar lipid-lowering effects.
Clofibrate: Another PPARα activator with lipid-lowering properties.
This compound stands out due to its specific structure, which allows for targeted action on lipid metabolism pathways, making it a promising candidate for further research and development .
Properties
CAS No. |
35449-36-6 |
---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
2,2,9,9-tetramethyldecane-1,10-diol |
InChI |
InChI=1S/C14H30O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h15-16H,5-12H2,1-4H3 |
InChI Key |
DJKWDKJYFYUEBQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCC(C)(C)CO)CO |
Canonical SMILES |
CC(C)(CCCCCCC(C)(C)CO)CO |
Appearance |
Solid powder |
35449-36-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gemcadiol; Gemcadiolum; Gemcadiolum [INN-Latin]; Gemcadiol [USAN:INN]. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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